

An In-depth Technical Guide to the Toxicological Profile of 4-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

[Get Quote](#)

Introduction: Contextualizing 4-Methylphenethyl Alcohol

4-Methylphenethyl alcohol (CAS No. 699-02-5), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol utilized as a fragrance ingredient in perfumery and cosmetics.^[1] As a member of the Aryl Alkyl Alcohols (AAA) structural group, its toxicological profile is often evaluated in the context of this broader chemical family.^[2] This guide provides a comprehensive analysis of the available toxicological data for 4-Methylphenethyl alcohol. In instances where specific data for this compound are not available, a scientifically justified read-across approach is employed, utilizing data from structurally related compounds such as phenylethyl alcohol (PEA) and drawing upon safety assessments of the AAA group. This methodology is a cornerstone of modern chemical safety assessment, allowing for robust characterization of potential hazards in the absence of chemical-specific data.

This document is structured to provide not just data, but a logical framework for its interpretation, detailing the causality behind standard toxicological assays and providing actionable, detailed protocols for key experimental workflows.

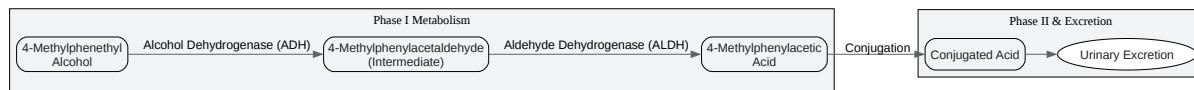
Physicochemical Properties: The Foundation of Toxicological Behavior

The physical and chemical properties of a substance are fundamental to understanding its toxicological potential, influencing its absorption, distribution, metabolism, and excretion

(ADME).

Property	Value	Source
CAS Number	699-02-5	
Molecular Formula	C ₉ H ₁₂ O	[3]
Molecular Weight	136.19 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	244–245 °C	[4]
Density	0.978 g/mL at 25 °C	
Flash Point	107 °C (closed cup)	[1]
Water Solubility	Slightly soluble	[1]
Log P (XLogP3-AA)	1.9	[3]

The moderate lipophilicity, indicated by a Log P of 1.9, suggests that dermal absorption is possible, a key consideration for its use in cosmetics.


Toxicokinetics: A Predicted Metabolic Journey

While specific toxicokinetic studies on 4-Methylphenethyl alcohol are not publicly available, its metabolic fate can be predicted based on its structure as a primary alcohol and data from the broader AAA class.[\[5\]](#)[\[6\]](#) The primary metabolic pathway for simple alcohols involves oxidation.

The proposed pathway involves a two-step oxidation process:

- Oxidation to Aldehyde: Alcohol dehydrogenase (ADH) is expected to oxidize 4-Methylphenethyl alcohol to its corresponding aldehyde, 4-methylphenylacetaldehyde.
- Oxidation to Carboxylic Acid: Aldehyde dehydrogenase (ALDH) would then rapidly oxidize the intermediate aldehyde to 4-methylphenylacetic acid.
- Excretion: The resulting carboxylic acid is typically conjugated and excreted via the urine.

This pathway is critical as the transient aldehyde intermediate can sometimes be more reactive and toxic than the parent alcohol.

[Click to download full resolution via product page](#)

Caption: Proposed Phase I and II metabolic pathway for 4-Methylphenethyl alcohol.

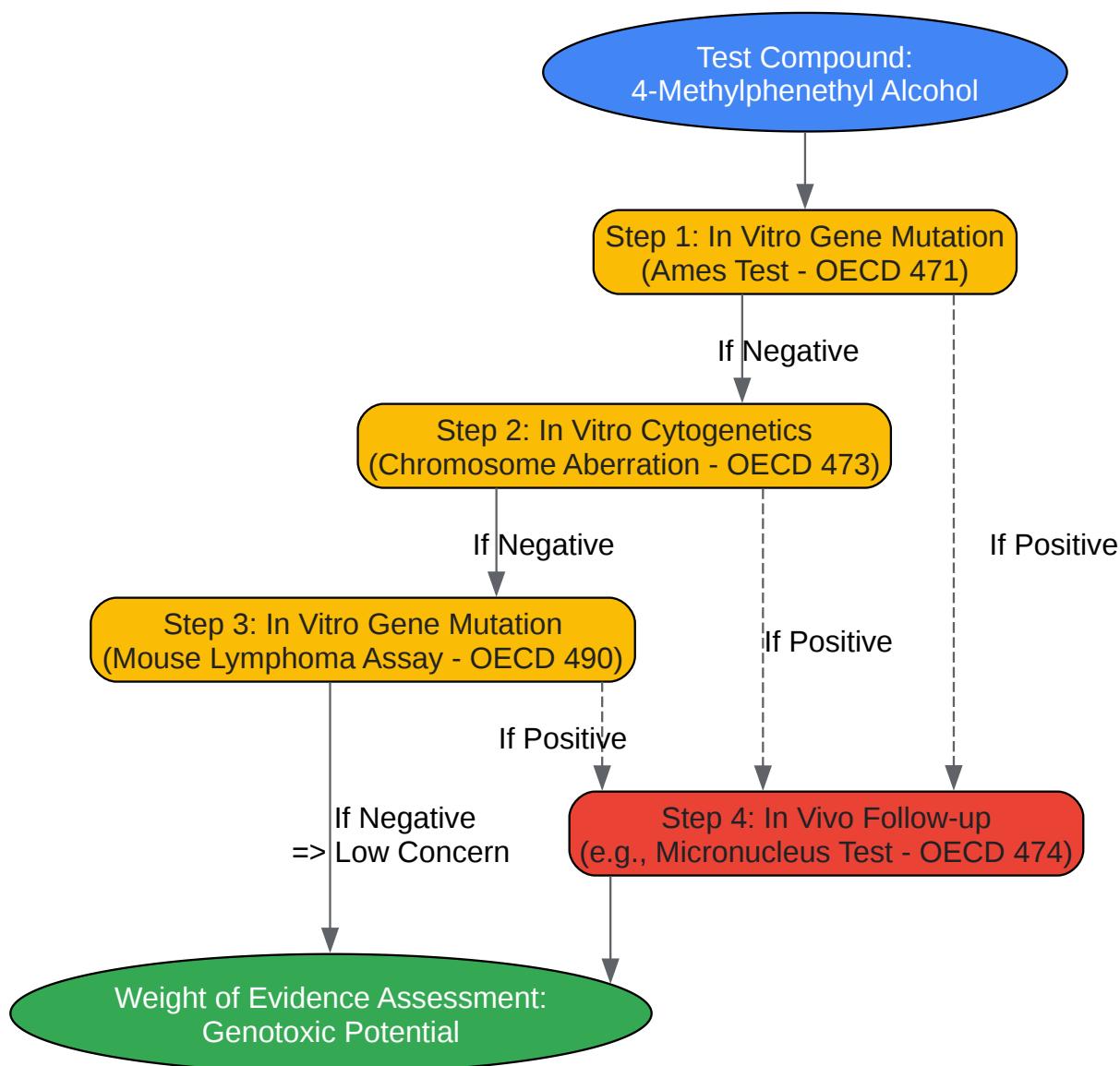
Acute Toxicity Profile

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

- **Oral & Dermal Toxicity:** Specific LD50 values for 4-Methylphenethyl alcohol are not available. However, the AAA fragrance ingredient group, to which it belongs, demonstrates low acute dermal and oral toxicity.[7][8] For example, the acute oral LD50 of the related phenylethyl alcohol in rats is between 2.5 and 3.1 ml/kg.[9]
- **Dermal Irritation:** Based on its classification, 4-Methylphenethyl alcohol may cause skin irritation. At concentrations likely to be encountered by consumers, however, AAA fragrance ingredients are generally considered non-irritating to the skin.[7][8]
- **Ocular Irritation:** The substance is classified as an eye irritant. The potential for eye irritation from the broader AAA group is considered minimal at typical use concentrations.[7][8]

Repeated Dose Toxicity

No specific chronic toxicity studies are available for 4-Methylphenethyl alcohol. The safety assessment of the AAA group notes low subchronic dermal and oral toxicity.[7][8] For risk assessment purposes, the absence of data necessitates a conservative approach, often relying


on the Threshold of Toxicological Concern (TTC) or read-across to analogs with established No-Observed-Adverse-Effect Levels (NOAELs).

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential initiating event for carcinogenesis. A standard battery of tests is typically required.

- Bacterial Reverse Mutation (Ames Test): No specific Ames test data exists for 4-Methylphenethyl alcohol. However, the AAA group and their simple acid ester derivatives are generally not mutagenic in bacterial systems.[\[5\]](#)[\[7\]](#)
- In Vitro Mammalian Cell Assays: The AAA group shows little to no genotoxicity or clastogenicity in mammalian cell assays.[\[7\]](#)
- In Vivo Assays: All in vivo micronucleus assays for the AAA group were negative.[\[7\]](#)[\[8\]](#)

Based on the weight of evidence from the AAA chemical group, 4-Methylphenethyl alcohol is not expected to be genotoxic.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity

There are no carcinogenicity data for 4-Methylphenethyl alcohol. Long-term, 2-year bioassays on related AAA members, benzyl alcohol and α -methylbenzyl alcohol, did not show evidence of

carcinogenicity, further reducing concern for the group.[7][10]

Reproductive and Developmental Toxicity

This endpoint is critical for any chemical with potential for systemic exposure in humans. In the absence of direct data, a read-across to the structurally similar compound Phenylethyl alcohol (PEA) is scientifically appropriate.

A developmental toxicity study in rats exposed dermally to PEA established a No-Observed-Adverse-Effect Level (NOAEL).[11]

- Maternal and Developmental NOAEL (Dermal): 70 mg/kg/day.[11]

This value was based on dermal irritation in the mothers and non-significant reductions in fetal body weights at higher doses.[11] The study concluded that under normal fragrance use conditions, PEA is not a developmental toxicity hazard for humans.[11] Given the structural similarity, this conclusion can be reasonably extended to 4-Methylphenethyl alcohol, pending any data to the contrary. The broader safety review of the AAA group supports this, stating that NOAELs for maternal and developmental toxicity are far in excess of current human exposure levels.[7][8]

Experimental Protocols

To ensure scientific integrity and reproducibility, toxicological evaluations must follow standardized, validated protocols. Below are methodologies for two key assays relevant to the data gaps for this chemical.

Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12]

- Animal Model: A single healthy young adult albino rabbit is used for the initial test.[13]
- Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free from a ~6 cm² area.[13]

- Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[14]
- Exposure: The exposure duration is 4 hours.[14]
- Observation: After patch removal, the skin is wiped clean of any residual test substance. Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours post-removal. [15]
- Scoring:
 - Erythema (Redness): 0 (none) to 4 (severe).
 - Edema (Swelling): 0 (none) to 4 (severe).
- Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in one or two additional animals.[14]
- Classification: The substance is classified as an irritant based on the mean scores for erythema or edema from all animals.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This in vitro assay is a primary screen for a chemical's potential to cause gene mutations.[16]

- Tester Strains: A minimum of five strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) are used, which are selected to detect different types of point mutations (frameshift and base-pair substitutions).[17][18]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (a rat liver homogenate fraction, known as S9 mix) to mimic mammalian metabolism.
- Exposure Method (Plate Incorporation):

- To a test tube with molten top agar, add: the bacterial tester strain, the test substance at one of several concentrations, and either S9 mix or a buffer control.[17]
- The contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation at the specific gene locus can synthesize the required amino acid (histidine or tryptophan) and form visible colonies. The number of these "revertant" colonies is counted for each plate.
- Interpretation: The test substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double that of the negative (solvent) control.

Conclusion and Authoritative Grounding

The toxicological profile of 4-Methylphenethyl alcohol, based on available data and robust read-across from the Aryl Alkyl Alcohols group and Phenylethyl alcohol, indicates a low overall concern for systemic toxicity under current use conditions.

- Acute Toxicity: Low acute oral and dermal toxicity is expected. It is classified as a skin and eye irritant, warranting appropriate handling precautions.
- Genotoxicity & Carcinogenicity: The weight of evidence strongly suggests the substance is not genotoxic and poses a low concern for carcinogenicity.[7]
- Reproductive & Developmental Toxicity: The read-across from phenylethyl alcohol provides a dermal developmental NOAEL of 70 mg/kg/day, which is far above expected consumer exposure levels.[11]

While significant data gaps exist for this specific molecule, the comprehensive safety assessments performed on the broader AAA chemical family provide a strong, scientifically-grounded basis for its continued safe use in fragrance applications.[2][7] Further testing, such as an Ames test and a definitive dermal irritation study following OECD guidelines, would serve to confirm this assessment.

References

- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. *Food and Chemical Toxicology*, 50, S269-S313. [\[Link\]](#)
- Belsito, D., et al. (2012). A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. *Food and Chemical Toxicology*, 50 Suppl 2, S52-99. [\[Link\]](#)
- Bionet. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [\[Link\]](#)
- OECD. (1992). Test No. 404: Acute Dermal Irritation/Corrosion. *OECD Guidelines for the Testing of Chemicals*, Section 4. [\[Link\]](#)
- Politano, V. T., et al. (2013). Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats. *International Journal of Toxicology*, 32(1), 32-8. [\[Link\]](#)
- TGSC. (n.d.). 4-Methylphenethyl alcohol (CAS 699-02-5): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [\[Link\]](#)
- Nucro-Technics. (2024).
- Altogen Labs. (n.d.).
- Labcorp. (n.d.).
- L'Oréal. (n.d.).
- Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test. [\[Link\]](#)
- Slideshare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. [\[Link\]](#)
- Creative Bioarray. (n.d.).
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. *Food and Chemical Toxicology*, 140, 111335. [\[Link\]](#)
- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Lund University Research Portal. [\[Link\]](#)
- University of South Wales. (n.d.). Test No.
- Labcorp. (n.d.). OECD 405/OCSPP 870.
- OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. *OECD Guidelines for the Testing of Chemicals*, Section 4. [\[Link\]](#)
- OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. *OECD Guidelines for the Testing of Chemicals*, Section 4. [\[Link\]](#)
- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients.

- Scognamiglio, J., et al. (2012). Fragrance material review on phenylethyl alcohol. *Food and Chemical Toxicology*, 50 Suppl 2, S224-33. [\[Link\]](#)
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [\[Link\]](#)
- Elder, R. L. (Ed.). (1987). Final Report on the Safety Assessment of Phenethyl Alcohol. *Journal of the American College of Toxicology*, 6(1), 1-10. [\[Link\]](#)
- Politano, V. T., et al. (2013). Oral and Dermal Developmental Toxicity Studies of Phenylethyl Alcohol in Rats.
- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. OUCI. [\[Link\]](#)
- iChemical. (n.d.). 4-Methylphenethyl alcohol, CAS No. 699-02-5. [\[Link\]](#)
- Cronin, M. T., & Schultz, T. W. (1998). Predicted Toxicities of Aryl Alkanols and Related Compounds. *SAR and QSAR in Environmental Research*, 8(1), 1-17. [\[Link\]](#)
- Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 558(1-2), 181-197. [\[Link\]](#)
- De Stasio, E. (n.d.). The Ames Test. Lawrence University. [\[Link\]](#)
- Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. California Environmental Protection Agency. [\[Link\]](#)
- Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. *Mutation Research/Reviews in Mutation Research*, 681(2-3), 209-229. [\[Link\]](#)
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [\[Link\]](#)
- Taylor & Francis. (n.d.). Ames test – Knowledge and References. [\[Link\]](#)
- EMD Millipore. (n.d.).
- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Lund University Research Portal. [\[Link\]](#)
- NIOSH. (1994). Methyl alcohol - IDLH. Centers for Disease Control and Prevention. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemicalbull.com [chemicalbull.com]

- 2. Fragrance material review on phenylethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. 4-Methylphenethyl alcohol, CAS No. 699-02-5 - iChemical [ichemical.com]
- 5. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Final Report on the Safety Assessment of Phenethyl Alcohol | Semantic Scholar [semanticscholar.org]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. enamine.net [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 4-Methylphenethyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147315#toxicological-data-of-4-methylphenethyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com